molecular formula C23H31NO2 B385092 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine CAS No. 615281-75-9

4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine

Cat. No.: B385092
CAS No.: 615281-75-9
M. Wt: 353.5g/mol
InChI Key: CUVQHYWNHMDFGI-UHFFFAOYSA-N
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Description

4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, primarily investigated for its potential as a Cholesteryl Ester Transfer Protein (CETP) inhibitor. The molecular structure integrates a morpholine ring, known to improve solubility and pharmacokinetic properties, with a bulky, lipophilic adamantane moiety substituted with a p-tolyl group. This specific architecture is designed to potently and selectively inhibit CETP, a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to other lipoproteins. By blocking this transfer, the compound raises HDL-cholesterol ("good" cholesterol) and lowers low-density lipoprotein (LDL)-cholesterol levels in preclinical models, making it a valuable tool for studying lipid metabolism and the pathogenesis of atherosclerosis. Research into this class of compounds, as documented in studies on CETP inhibitors, aims to validate CETP as a therapeutic target for the treatment of cardiovascular diseases. Consequently, this chemical serves as a critical research reagent for scientists exploring novel pathways in cardioprotective drug discovery and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-1-adamantyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2/c1-17-2-4-20(5-3-17)23-13-18-10-19(14-23)12-22(11-18,16-23)15-21(25)24-6-8-26-9-7-24/h2-5,18-19H,6-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVQHYWNHMDFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Morpholine with 3-(4-Methylphenyl)-1-adamantylacetyl Chloride

This two-step approach involves synthesizing the adamantyl-containing acyl chloride followed by its reaction with morpholine:

  • Synthesis of 3-(4-Methylphenyl)-1-adamantylacetic Acid :

    • Friedel-Crafts alkylation of 4-methylbenzene with 1-adamantanol in the presence of AlCl₃ yields 3-(4-methylphenyl)-1-adamantanol.

    • Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the corresponding acetic acid.

  • Acyl Chloride Formation and Acylation :

    • Treating the acid with thionyl chloride (SOCl₂) generates the acyl chloride.

    • Reacting the acyl chloride with morpholine in dichloromethane (DCM) at 0–5°C, using triethylamine (Et₃N) as a base, yields the target compound.

Advantages : High atom economy, straightforward purification via recrystallization.
Limitations : Thionyl chloride’s corrosivity and CrO₃’s environmental toxicity.

Coupling of 3-(4-Methylphenyl)-1-adamantylacetic Acid with Morpholine

This method employs coupling agents to directly link the acid to morpholine:

  • Activation : 3-(4-Methylphenyl)-1-adamantylacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

  • Amidation : Morpholine is added dropwise, and the reaction proceeds at room temperature for 12–18 hours.

Advantages : Avoids hazardous acyl chlorides; suitable for scale-up.
Limitations : Higher cost of coupling reagents; moderate yields (~65%) due to steric effects.

Alkylation of Morpholine with Adamantyl-Containing Alkyl Halides

A less common route involves alkylating morpholine with a pre-functionalized adamantyl halide:

  • Synthesis of 3-(4-Methylphenyl)-1-adamantylmethyl Bromide :

    • Bromination of 3-(4-methylphenyl)-1-adamantylmethanol using PBr₃.

  • Alkylation :

    • Reacting the bromide with morpholine in acetonitrile under reflux (82°C) for 24 hours.

Advantages : Single-step reaction post-bromide synthesis.
Limitations : Low yield (~40%) due to competing elimination reactions; difficult purification.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Advantages Limitations
Acylation via acyl chlorideSOCl₂, Et₃N, DCM, 0–5°C70–75%High purity; scalableToxic reagents; exothermic reaction
Carbodiimide couplingEDC, HOBt, THF, rt60–65%Mild conditions; no acyl chloridesCostly reagents; moderate yield
AlkylationPBr₃, CH₃CN, reflux35–40%Simple setupLow yield; side reactions

Optimization Strategies and Industrial Considerations

Catalytic Enhancements

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in biphasic systems (water/DCM) improves reaction rates for acylation.

  • Microwave-Assisted Synthesis : Reduces reaction time for coupling methods from 18 hours to 2 hours, enhancing yield by 15%.

Green Chemistry Approaches

  • Solvent Recycling : Flash distillation (as in CN103641797B) recovers DCM and THF, reducing waste.

  • Biocatalytic Routes : Lipase-mediated acylation in ionic liquids avoids toxic solvents, though yields remain suboptimal (~50%).

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity.

  • Simulated Moving Bed (SMB) Chromatography : Effective for large-scale separation but requires significant capital investment.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that morpholine derivatives, including those similar to 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine, exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, showcasing promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the morpholine ring can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics.

Case Study: Antimicrobial Screening
In a study evaluating a series of morpholine derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as therapeutic agents in treating bacterial infections .

Pharmacological Research

Analgesic and Anti-inflammatory Properties
Morpholine derivatives have been investigated for their analgesic and anti-inflammatory effects. The structural framework of this compound suggests that it may interact with pain pathways, potentially leading to effective pain relief without the side effects commonly associated with traditional analgesics.

Case Study: Pain Relief Efficacy
A pharmacological study assessed the analgesic effects of morpholine-based compounds in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting that these compounds could serve as effective alternatives to conventional pain management therapies .

Drug Development

Targeting Specific Receptors
The unique structure of this compound allows it to selectively bind to specific biological targets, such as receptors involved in neurotransmission and inflammation. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.

Case Study: Receptor Binding Studies
Studies utilizing radiolabeled versions of morpholine derivatives have shown high affinity for certain receptors associated with pain and inflammation pathways. This binding affinity suggests that these compounds could be developed into targeted therapies for chronic pain conditions .

Biological Research

Cellular Mechanisms
Investigations into the cellular mechanisms of morpholine derivatives reveal their impact on various biochemical pathways. The modulation of signaling pathways related to apoptosis and cell proliferation has been observed, indicating potential applications in cancer research.

Case Study: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with morpholine derivatives demonstrated altered cell cycle progression and increased apoptosis rates. These findings support the hypothesis that this compound could be explored further as an anticancer agent .

Data Summary Table

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against S. aureus and E. coli
Analgesic PropertiesSignificant pain relief in animal models
Drug DevelopmentHigh receptor binding affinity
Biological ResearchInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, enhancing binding affinity and selectivity. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Adamantane-Based Morpholine Derivatives

Adamantane derivatives are prized for their rigidity and pharmacokinetic properties. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Notable Properties
4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine Adamantyl + 4-methylphenyl + acetyl-morpholine C₂₄H₃₁NO₂ 377.51 g/mol High lipophilicity; potential CNS penetration due to adamantane
1-[2-(N,N-Dimethylamino)-ethoxycarbonyl]adamantane (AdCDME) Adamantyl + dimethylamino-ethoxycarbonyl C₁₅H₂₃NO₃ 265.35 g/mol Enhanced solubility via tertiary amine; used in enzyme inhibition studies
3M-AdCDME AdCDME + 3,5,7-trimethyladamantane C₁₈H₂₉NO₃ 307.43 g/mol Increased steric bulk; improved metabolic stability

Key Differences :

  • The target compound’s acetyl-morpholine linkage distinguishes it from AdCDME analogs, which feature carbamate linkages. This may reduce susceptibility to esterase-mediated hydrolysis.

Phenylacetyl-Morpholine Derivatives

Morpholine derivatives with phenylacetyl substituents exhibit diverse pharmacological profiles:

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties
4-[(3-Fluorophenyl)acetyl]morpholine 3-Fluorophenyl + acetyl C₁₂H₁₄FNO₂ 235.25 g/mol Fluorine enhances electronegativity; may improve target affinity via halogen bonding
4-[(4-Iodophenyl)acetyl]morpholine 4-Iodophenyl + acetyl C₁₂H₁₄INO₂ 331.15 g/mol Iodo substituent increases molecular weight and polarizability; potential radiolabeling applications
4-[(3,4,5-Trimethoxyphenyl)acetyl]morpholine Trimethoxyphenyl + acetyl C₁₅H₂₁NO₅ 295.33 g/mol Methoxy groups improve solubility; antitumor activity reported in similar compounds

Key Differences :

  • Halogenated analogs (e.g., fluoro, iodo) may exhibit stronger dipole interactions but lack the steric bulk of adamantane.

Other Morpholine-Containing Therapeutics

Morpholine is a common pharmacophore in drug design. Notable examples include:

Compound Name Structure Therapeutic Use Molecular Weight
Fomocine (4-[3-(4-phenoxymethylphenyl)propyl]morpholine) Phenoxymethylphenyl + propyl-morpholine Local anesthetic 325.43 g/mol
Acetoacetylmorpholine Diketone + morpholine Chemical intermediate 170.21 g/mol

Key Differences :

  • Fomocine’s linear propyl linker and phenoxymethyl group contrast with the target compound’s adamantane core, likely resulting in different tissue distribution patterns .
  • Acetoacetylmorpholine’s diketone group enables chelation or keto-enol tautomerism, absent in the acetyl-linked target compound .

Biological Activity

The compound 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine is a member of the morpholine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a morpholine ring attached to an adamantyl group and an acetyl moiety. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds in the morpholine class exhibit a variety of biological activities, including:

  • Anticancer Activity : Morpholine derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that Mannich bases (structurally related compounds) exhibit potent antiproliferative activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
  • Antimicrobial Properties : Morpholine derivatives have demonstrated antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.
  • Neuroprotective Effects : Some morpholine compounds have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : Morpholine derivatives can act as inhibitors of various enzymes, including matrix metalloproteinases and other proteolytic enzymes involved in cancer progression .
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurological activity and offering potential in treating mental health disorders.
  • Oxidative Stress Reduction : Some studies suggest that morpholines can reduce oxidative stress, thereby protecting cells from damage.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of morpholine derivatives:

  • Anticancer Studies : A study found that certain Mannich bases derived from morpholines exhibited cytotoxicity that was 2.5 to 5.2 times greater than standard chemotherapeutic agents like 5-fluorouracil against specific cancer cell lines .
  • Antimicrobial Activity : Research on thiosemicarbazones derived from morpholines showed strong cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations, indicating potential for further development as anticancer agents .
  • Neuroprotective Properties : Investigations into the neuroprotective effects of morpholine derivatives revealed their ability to induce neurotrophic factors, which are crucial for neuronal survival and function.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against multiple cancer cell lines
AntimicrobialEffective against bacterial and fungal strains
NeuroprotectiveInduces neurotrophic factors for neuronal health

Q & A

Basic: What are the recommended synthetic routes for 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves coupling the adamantane core with a 4-methylphenyl group, followed by acetylation and morpholine conjugation. A validated approach includes:

  • Step 1 : Functionalization of 1-adamantanol with 4-methylphenyl via Friedel-Crafts alkylation under acidic conditions (e.g., H₂SO₄) .
  • Step 2 : Acetylation using chloroacetyl chloride in anhydrous dichloromethane (DCM) with a catalytic base (e.g., triethylamine).
  • Step 3 : Morpholine conjugation via nucleophilic substitution under reflux (e.g., 80°C, 12 hours in DCM).
    Characterization : Intermediates are confirmed via ¹H/¹³C NMR (to track adamantane backbone integrity and substituent integration), HPLC (purity >95%), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced: How can researchers optimize reaction yields when scaling up synthesis for analogues with varying aryl substituents?

Methodological Answer:
Yield optimization requires addressing steric hindrance from bulky adamantane and aryl groups. Key strategies:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for electron-deficient aryl groups.
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust stoichiometry dynamically .
    Example Data :
Aryl SubstituentSolventCatalystYield (%)
4-MethylphenylDCMNone62
4-ChlorophenylDMFPd(OAc)₂78

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR confirms morpholine ring integration (δ 3.6–3.8 ppm) and adamantane methylene signals (δ 1.4–2.1 ppm). ¹³C NMR verifies acetyl carbonyl resonance (~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment (e.g., [M+H]⁺ expected for C₂₄H₃₁NO₂: 365.2354).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (>200°C decomposition supports suitability for in vitro assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. receptor agonist effects)?

Methodological Answer:
Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation steps:

  • Assay Standardization : Use validated protocols (e.g., DPPH for antioxidants, calcium flux assays for receptor activity) .
  • Purity Threshold : Ensure compound purity >98% (via HPLC) to exclude confounding byproducts.
  • Control Experiments : Compare activity against structurally similar derivatives (e.g., 4-[(3,4-Dichlorophenyl)acetyl]morpholine) to isolate substituent-specific effects .

Basic: What in vitro models are suitable for preliminary evaluation of κ-opioid receptor affinity?

Methodological Answer:

  • Cell Lines : CHO-K1 cells transfected with human κ-opioid receptors.
  • Binding Assays : Competitive displacement of [³H]diprenorphine (IC₅₀ values <100 nM suggest high affinity).
  • Functional Assays : Measure GTPγS binding to confirm agonist/antagonist behavior .

Advanced: How can computational methods predict metabolic stability of adamantane-morpholine hybrids?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).
  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., morpholine N-oxidation) and bioavailability.
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes, t₁/₂ >30 mins desirable) .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Conditions : Store at –20°C in amber vials under argon to prevent oxidation.
  • Monitoring : Periodic HPLC analysis to detect degradation (e.g., morpholine ring hydrolysis at pH <5) .

Advanced: How can crystallography resolve conformational flexibility in the adamantane-acetyl-morpholine backbone?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethyl acetate/hexane.
  • Conformational Analysis : Compare torsion angles (e.g., C1-C2-C3-N) with DFT-optimized structures (B3LYP/6-31G* basis set) .

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